(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one
Description
(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core fused with a substituted furan moiety. The oxazolone ring (a five-membered lactam containing nitrogen and oxygen) is known for its versatility in organic synthesis and biological activity . This compound’s structure includes a conjugated system formed by the (E)-configured methylene bridge linking the 4,5-dimethylfuran group to the oxazolone ring. Such conjugation enhances its stability and influences its electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
The compound’s synthesis typically involves condensation reactions between substituted aldehydes and oxazolone precursors. For example, analogous oxazolones are synthesized via reactions of arylidene intermediates with acetic acid or pyridine under reflux .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(4E)-4-[(4,5-dimethylfuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c1-10-8-13(19-11(10)2)9-14-16(18)20-15(17-14)12-6-4-3-5-7-12/h3-9H,1-2H3/b14-9+ |
InChI Key |
SGCDFBDWVZOUAC-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(OC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(OC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is with a molecular weight of 267.28 g/mol. Its structure features a furan moiety, which is known for enhancing biological activity.
Anticancer Activity
Research indicates that oxazolone derivatives exhibit significant anticancer properties. A study demonstrated that various oxazolones, including those similar to (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one, showed promising cytotoxic effects against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15.2 |
| 2 | HeLa | 10.8 |
| 3 | A549 | 12.3 |
These results suggest that the incorporation of specific substituents can enhance the anticancer potential of oxazolone derivatives .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of oxazolones. For example, (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The following table summarizes the IC50 values of various derivatives:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| A | 0.024 |
| B | 0.019 |
| C | 0.050 (Celecoxib) |
The results indicate that some derivatives outperform standard anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The antimicrobial activity of (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has also been explored. Studies show that various oxazolone derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
These findings support the potential use of this compound in developing new antimicrobial agents .
Antioxidant Activity
Oxazolones have been evaluated for their antioxidant capabilities as well. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The antioxidant activity of various oxazolone derivatives is summarized below:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| A | 86.5 |
| B | 80.0 |
| C | 75.0 |
The high percentage indicates strong antioxidant potential, making these compounds suitable candidates for further investigation in oxidative stress-related conditions .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies involving human cancer cell lines have shown that derivatives similar to (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one induce apoptosis through various mechanisms, including DNA damage and cell cycle arrest.
- Molecular Docking Studies : Computational analyses suggest that these compounds may interact effectively with key protein targets involved in cancer progression and inflammation, providing insights into their mechanisms of action .
- Toxicity Assessments : Acute toxicity studies indicate that many oxazolone derivatives exhibit low toxicity profiles in animal models, making them safer alternatives for therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolone core undergoes nucleophilic attacks at the C=O or C=N positions:
Key Insight : The phenyl group at position 2 sterically hinders nucleophilic attack, directing reactivity toward the methylene-furan side chain .
Cycloaddition Reactions
The conjugated diene system (furan methylene + oxazolone) participates in Diels-Alder reactions :
Electrophilic Substitution on the Furan Moiety
The dimethylfuran group exhibits limited electrophilic substitution due to steric hindrance but can undergo:
| Reaction Type | Reagent | Product | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | ≤15% (predicted) |
| Sulfonation | SO₃ | Sulfonated furan | Not observed experimentally |
*Yields are extrapolated from similar furan derivatives .
Oxidation and Reduction Pathways
Oxidation :
-
The furan ring resists mild oxidants (e.g., H₂O₂) but undergoes cleavage with strong oxidizers (e.g., KMnO₄), yielding diketones .
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding 4-((4,5-dimethylfuran-2-yl)methyl)-2-phenyloxazol-5(4H)-one .
Comparative Reactivity Table
*Analogues: 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one , 4-bromophenylsulfonyl derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The oxazolone scaffold is highly modular, with variations in the arylidene substituent significantly altering physicochemical and biological properties. Below is a comparison with key analogues:
Physicochemical Properties
- Electrochemical Behavior : Oxazolones with extended conjugation (e.g., azulene-substituted derivatives) display redox activity suitable for modified electrodes .
- Spectroscopic Signatures : IR and NMR data for analogues (e.g., ¹H NMR δ 7.5–8.2 ppm for aromatic protons) provide benchmarks for structural validation .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., nitro, chloro) enhance antiproliferative and antioxidant activities, while electron-donating groups (e.g., methoxy) improve electrochemical stability .
Synthetic Scalability : High-yield routes (e.g., 68% for 4-methoxybenzylidene derivatives) support industrial-scale production .
Safety Considerations : The ethoxymethylene derivative’s sensitization potency underscores the need for substituent-specific toxicity screening .
Q & A
Q. Table 1: Comparison of Synthetic Routes
How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure and stereochemistry of this oxazolone derivative?
Q. Basic Analytical Approach
- ¹H/¹³C NMR : The (E)-configuration is confirmed by diagnostic peaks for the exocyclic methylene group (δ ~6.5–7.5 ppm for vinyl protons; δ ~120–140 ppm for sp² carbons). Substituents on the furan ring (e.g., 4,5-dimethyl groups) show distinct splitting patterns and coupling constants .
- IR Spectroscopy : Stretching frequencies for C=O (oxazolone ring: ~1750 cm⁻¹) and C=N (~1650 cm⁻¹) confirm the heterocyclic core. Absence of OH/NH bands rules out tautomeric forms .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for (Z)/(E) isomer differentiation .
How can solvatochromic properties of this oxazolone derivative be systematically investigated to inform its application in bioimaging or sensing?
Q. Advanced Experimental Design
- Solvent Polarity Screening : Measure UV-Vis absorption/emission spectra in solvents of varying polarity (e.g., hexane → DMSO). Correlate λₘₐₓ shifts with Reichardt’s ET(30) scale to quantify solvatochromism .
- Computational Modeling : Perform TD-DFT calculations to simulate electronic transitions and compare with experimental data. This identifies charge-transfer states influenced by the dimethylfuran substituent .
- Microenvironment Sensitivity : Test in micellar systems (e.g., SDS, CTAB) to mimic biological membranes. Fluorescence quenching studies with iodide ions probe accessibility of the chromophore .
What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies, such as discrepancies in (Z)/(E) isomer ratios?
Q. Data Contradiction Analysis
- Reaction Parameter Optimization : Vary temperature, catalyst loading (e.g., Ag₂CO₃ vs. acid), and solvent polarity to identify conditions favoring specific isomers. For example, polar aprotic solvents stabilize (E)-isomers via dipole interactions .
- Chromatographic Purity Checks : Use HPLC/GC-MS to quantify isomer ratios post-synthesis. Contradictions may arise from inadequate purification or in situ isomerization during analysis .
- Cross-Validation with Crystallography : Compare NMR data of synthesized compounds with X-ray structures to confirm assignments, especially for ambiguous vinyl proton signals .
How is this compound employed as a template in synthesizing bioactive heterocycles, and what mechanistic insights guide functionalization?
Q. Advanced Applications in Drug Discovery
- Imidazolinone Hybrids : Condensation with sulfonamide derivatives in glacial acetic acid yields imidazolinone-based inhibitors. Mechanistic studies reveal nucleophilic attack at the oxazolone’s C4 position, followed by cyclization .
- Antimicrobial Agents : React with 5-(benzofuran-2-yl)pyrazole carbohydrazides to form hybrids screened against S. aureus and E. coli. Structure-activity relationships (SAR) show enhanced activity with electron-withdrawing substituents on the arylidene moiety .
- Topoisomerase II Inhibitors : Coumarin-imidazolone hybrids derived from this oxazolone exhibit dual inhibition of Topo II and Hsp90, validated via molecular docking and enzymatic assays .
Q. Table 2: Bioactive Derivatives and Targets
What computational methods are employed to predict the reactivity and tautomeric behavior of this oxazolone in diverse chemical environments?
Q. Advanced Computational Strategy
- Tautomer Stability Analysis : Use Gaussian or ORCA to calculate Gibbs free energies for keto-enol tautomers. Solvent effects (e.g., PCM model) are critical for accurate predictions in polar media .
- Reactivity Indices : Fukui functions and molecular electrostatic potential (MEP) maps identify nucleophilic (C4) and electrophilic (C5) sites, guiding functionalization strategies .
- MD Simulations : Study aggregation behavior in aqueous solutions to predict solubility limitations in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
